BDME finds application as a precursor in the synthesis of various organic compounds. Its bifunctional nature, featuring both amine and benzyl groups, allows it to participate in diverse reactions:
BDME exhibits potential as a ligand in various catalytic processes. Its ability to coordinate with metal ions makes it a suitable candidate for:
BDME holds promise in the development of functional materials due to its unique properties:
N-Benzyl-N,N'-dimethylethylenediamine is an organic compound characterized by the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.2740 g/mol. It is a member of the ethylenediamine family, featuring two dimethyl groups and a benzyl group attached to the nitrogen atoms. This compound is also known by various names, including 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)- and N,N-Dimethyl-N'-benzylethylenediamine .
Several methods for synthesizing N-Benzyl-N,N'-dimethylethylenediamine have been reported:
N-Benzyl-N,N'-dimethylethylenediamine has several applications across different fields:
N-Benzyl-N,N'-dimethylethylenediamine shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N-Dimethylethylenediamine | Lacks benzyl group | More hydrophilic; commonly used as a chelating agent |
Benzylamine | Contains only one amino group | Simpler structure; primarily used as an intermediate |
N-Benzyl-1,2-ethanediamine | Similar backbone but different substituents | May exhibit different biological properties |
N,N-Diethyl-N-benzylethylenediamine | Ethyl groups instead of methyl | Alters lipophilicity and reactivity |
N-Benzyl-N,N'-dimethylethylenediamine is unique due to its combination of a benzyl group with dimethylated amines, which potentially enhances its biological activity compared to simpler amines.
Irritant